molecular formula C11H22N2O3 B12308942 Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Cat. No.: B12308942
M. Wt: 230.30 g/mol
InChI Key: URJWLJNNPAUORT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a hydroxypyrrolidine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-hydroxypyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Biological Activity

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate, a compound with the molecular formula C11_{11}H22_{22}N2_2O3_3 and a molecular weight of approximately 230.30 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

The compound is characterized by a tert-butyl group and a hydroxypyrrolidine moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of chirality and the protection of amines. The tert-butyl group acts as a temporary blocking agent during these processes, enhancing the efficiency of synthetic routes with yields often exceeding 90% after deprotection.

Pharmacological Applications

This compound has been identified as a key intermediate in the development of pharmaceuticals, particularly in synthesizing peptidomimetics. Its incorporation into lead compounds is aimed at improving pharmacokinetic properties through standard peptide coupling reactions followed by selective deprotection.

Key Findings:

  • Cholinesterase Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Studies indicate that related compounds exhibit IC50_{50} values in the low micromolar range, suggesting effective inhibition .
  • Antioxidant Activity: The compound demonstrates strong antioxidant properties. In vitro assays have shown it can reduce oxidative stress in neuronal cells, indicating its potential protective effects against neurodegeneration .

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites, influencing enzymatic activity, and modulating protein interactions. Docking studies suggest it binds to both catalytic and peripheral sites of AChE, potentially blocking β-amyloid aggregation associated with Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl N-[[(1S,2S)-1-Benzyl-3-tert-butoxycarbonylamino]-[4-(2-pyridyl)phenyl]methyl]carbamateContains a benzyl groupFocus on antiviral properties
Tert-butyl 2-{(4S)-4-hydroxypyrrolidin-3-ylamino}acetateStereoisomer with different chiralityPotential differences in biological activity
N-Methyl-N-(tert-butoxycarbonyl)-L-alanineSimpler structureUsed in peptide synthesis

This table illustrates the diversity among compounds sharing structural features with this compound, highlighting its unique chiral configuration and versatile applications.

Case Studies

  • Neuroprotective Effects: A study evaluated the neuroprotective effects of derivatives similar to this compound in mouse models of oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS), suggesting therapeutic potential for neurodegenerative conditions .
  • Esterase Profile Studies: Research on esterase inhibition revealed that compounds related to this compound effectively inhibited cholinesterases, with varying selectivity profiles that could inform drug design strategies for treating cognitive disorders .

Properties

IUPAC Name

tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWLJNNPAUORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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